Ethyl [(4-bromophenyl)amino]acetate
Overview
Description
“Ethyl [(4-bromophenyl)amino]acetate” is a chemical compound with the molecular formula C10H11BrO2 . It is also known by other names such as “Ethyl 2-(4-bromophenyl)acetate” and "Ethyl (4-bromophenyl)acetate" .
Molecular Structure Analysis
The molecular structure of “Ethyl [(4-bromophenyl)amino]acetate” consists of an ethyl group (C2H5) attached to an acetate group (CH2COO), which is further connected to a 4-bromophenyl group (C6H4Br) .
Physical And Chemical Properties Analysis
“Ethyl [(4-bromophenyl)amino]acetate” has a molecular weight of 243.097 . It is a solid substance with a melting point range of 29 - 33 °C .
Scientific Research Applications
Synthesis Techniques and Applications
Ethyl [(4-bromophenyl)amino]acetate is a compound that has been utilized in the synthesis of complex molecules. For instance, it's been involved in the Suzuki coupling reactions, a pivotal method in organic synthesis for creating carbon-carbon bonds. This process is not only fundamental in the construction of complex organic structures but also plays a critical role in the development of pharmaceuticals and new materials. One particular study highlighted its use in the green synthesis of biaryls, demonstrating its potential in the discovery of nonsteroidal anti-inflammatory drugs (NSAIDs) for arthritis treatment (Costa et al., 2012).
Material Science and Catalysis
In material science, Ethyl [(4-bromophenyl)amino]acetate serves as a precursor or intermediary in synthesizing materials with specific properties. Research has explored its application in creating dual hypoglycemic agents, indicating its versatility in synthesizing compounds with potential therapeutic applications (Altowyan et al., 2022).
Biological and Pharmaceutical Research
Furthermore, Ethyl [(4-bromophenyl)amino]acetate has been implicated in the synthesis of compounds with antimicrobial and antioxidant properties. Studies like the microwave-assisted synthesis of new thiazolopyrimidine derivatives have demonstrated potential antimicrobial and antioxidant activities, indicating the chemical's role in developing new therapeutic agents (Youssef & Amin, 2012).
Chemical Synthesis and Drug Development
In drug development, Ethyl [(4-bromophenyl)amino]acetate has been used in synthesizing various bioactive molecules. Its incorporation into synthetic pathways can lead to novel compounds with potential as drugs. For example, it's been utilized in the synthesis of azetidine derivatives, showcasing its role in developing antimicrobial agents (Doraswamy & Ramana, 2013).
Environmental Applications
Additionally, its derivatives have been explored for CO2 capture, highlighting its potential in addressing environmental challenges. The synthesis of hybrid materials for effective CO2 capture illustrates the compound's applicability beyond pharmaceuticals into environmental sustainability (Chen et al., 2018).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-(4-bromoanilino)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-2-14-10(13)7-12-9-5-3-8(11)4-6-9/h3-6,12H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVWUMUCGZEZNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70307174 | |
Record name | ethyl [(4-bromophenyl)amino]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70307174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl [(4-bromophenyl)amino]acetate | |
CAS RN |
2521-92-8 | |
Record name | 2521-92-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190325 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl [(4-bromophenyl)amino]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70307174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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